Enhanced Lipophilicity (XLogP3‑AA) Relative to the 3‑Phenyl Analogue
The ortho‑methyl substituent on the aryl ring increases lipophilicity relative to the unsubstituted phenyl analogue. PubChem‑computed XLogP3‑AA values provide a direct comparison: the target compound displays an XLogP3‑AA of 2.8, whereas 4‑bromo‑3‑phenyl‑1H‑pyrazole‑5‑carboxylic acid (CAS 1238384‑46‑7) has an XLogP3‑AA of 2.4 [1][2].
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 4‑Bromo‑3‑phenyl‑1H‑pyrazole‑5‑carboxylic acid: XLogP3‑AA = 2.4 |
| Quantified Difference | Δ = +0.4 log unit (≈17% increase in computed logP) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2021.05.07 release) |
Why This Matters
A 0.4 log‑unit increase in XLogP3 can translate to a measurable improvement in passive membrane permeability, which is a critical parameter for hit‑to‑lead optimisation when CNS penetration or oral absorption is desired.
- [1] PubChem CID 45496293. 4‑bromo‑3‑(2‑methylphenyl)‑1H‑pyrazole‑5‑carboxylic acid. Computed XLogP3‑AA = 2.8. https://pubchem.ncbi.nlm.nih.gov/compound/1350443-17-2 View Source
- [2] PubChem CID 24229535. 4‑bromo‑3‑phenyl‑1H‑pyrazole‑5‑carboxylic acid. Computed XLogP3‑AA = 2.4. https://pubchem.ncbi.nlm.nih.gov/compound/1238384-46-7 View Source
